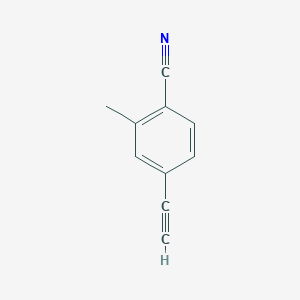
4-Ethynyl-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2-methylbenzonitrile: is an organic compound with the molecular formula C10H7N It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the fourth position and a methyl group at the second position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethynyl-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 4-ethynyl-2-methylbenzaldehyde.
Reduction: Formation of 4-ethynyl-2-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4-ethynyl-2-methylbenzonitrile involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity. Additionally, the presence of the methyl group can affect the compound’s steric and electronic properties, further modulating its behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
4-Ethynylbenzonitrile: Lacks the methyl group, resulting in different steric and electronic properties.
2-Methylbenzonitrile:
4-Methylbenzonitrile: Lacks the ethynyl group, leading to different chemical behavior.
Uniqueness: 4-Ethynyl-2-methylbenzonitrile is unique due to the combination of the ethynyl and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in certain reactions and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C10H7N |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
4-ethynyl-2-methylbenzonitrile |
InChI |
InChI=1S/C10H7N/c1-3-9-4-5-10(7-11)8(2)6-9/h1,4-6H,2H3 |
InChI-Schlüssel |
ULQCAWOFCVGCEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C#C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


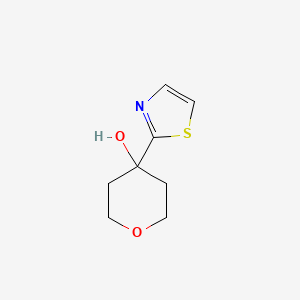
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
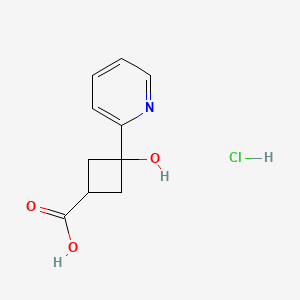
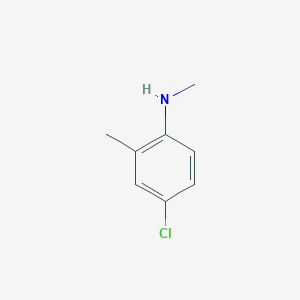
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)

![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
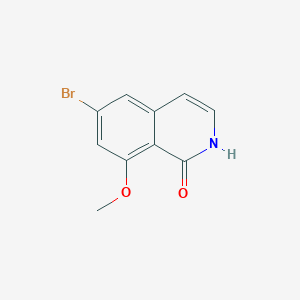


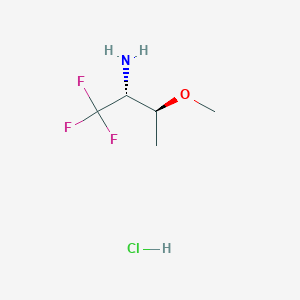

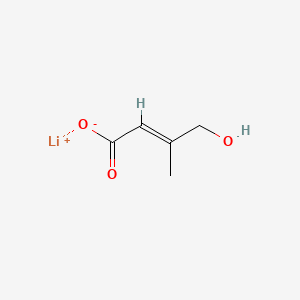
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
